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molecular formula C11H14ClNO5S B8481859 2-[(5-Chloro-thiophene-2-carbonyl)-amino]-3-methoxy-2-methoxymethyl-propionic acid CAS No. 919099-16-4

2-[(5-Chloro-thiophene-2-carbonyl)-amino]-3-methoxy-2-methoxymethyl-propionic acid

Cat. No. B8481859
M. Wt: 307.75 g/mol
InChI Key: BSMBOVKNDITCBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062034B2

Procedure details

0.20 g (0.49 mmol) 5-chloro-thiophene-2-carboxylic acid(1-hydroxymethyl-2-methoxy-1-methoxymethyl-ethyl)-amide are dissolved at room temperature in 3 ml of water/3 ml acetonitrile and combined with 0.08 g (0.51 mmol) 2,2,6,6-tetramethyl-1-piperidinyloxy radical (TEMPO) and 0.13 g (1.55 mmol) sodium hydrogen carbonate. Then 1.5 ml (3.14 mmol) of 13% sodium hypochlorite is added dropwise and the mixture is stirred for 2 h. The reaction mixture is concentrated by evaporation i.vac. And purified by chromatography through RP material (Microsorb C18 Varian; eluant: water/acetonitrile/trifluoroacetic acid=90:10:0.1=>0:100:0.1).
Name
5-chloro-thiophene-2-carboxylic acid(1-hydroxymethyl-2-methoxy-1-methoxymethyl-ethyl)-amide
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([NH:10][C:11]([C:13]1[S:14][C:15]([Cl:18])=[CH:16][CH:17]=1)=[O:12])([CH2:7][O:8][CH3:9])[CH2:4][O:5][CH3:6].C(=O)([O-])[OH:20].[Na+].Cl[O-].[Na+]>O>[Cl:18][C:15]1[S:14][C:13]([C:11]([NH:10][C:3]([CH2:4][O:5][CH3:6])([CH2:7][O:8][CH3:9])[C:2]([OH:20])=[O:1])=[O:12])=[CH:17][CH:16]=1 |f:1.2,3.4|

Inputs

Step One
Name
5-chloro-thiophene-2-carboxylic acid(1-hydroxymethyl-2-methoxy-1-methoxymethyl-ethyl)-amide
Quantity
0.2 g
Type
reactant
Smiles
OCC(COC)(COC)NC(=O)C=1SC(=CC1)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.13 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated by evaporation i.vac
CUSTOM
Type
CUSTOM
Details
And purified by chromatography through RP material (Microsorb C18 Varian; eluant: water/acetonitrile/trifluoroacetic acid=90:10:0.1=>0:100:0.1)

Outcomes

Product
Details
Reaction Time
2 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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